1-(Bromomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane

Catalog No.
S14012462
CAS No.
M.F
C12H13BrO
M. Wt
253.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Bromomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane

Product Name

1-(Bromomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane

IUPAC Name

1-(bromomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane

Molecular Formula

C12H13BrO

Molecular Weight

253.13 g/mol

InChI

InChI=1S/C12H13BrO/c13-8-12-6-10(7-12)11(14-12)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2

InChI Key

KNUQMGJQHSWZHG-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1(OC2C3=CC=CC=C3)CBr

1-(Bromomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane is a bicyclic organic compound characterized by its unique structure that incorporates a bromomethyl group and a phenyl group attached to an oxabicyclohexane framework. The molecular formula of this compound is C12_{12}H13_{13}BrO, with a molecular weight of approximately 253.14 g/mol. The bicyclic structure contributes to its distinctive chemical properties, making it a subject of interest in synthetic organic chemistry and materials science.

, including:

  • Substitution Reactions: The bromomethyl group can be replaced by various nucleophiles, leading to the formation of different derivatives.
  • Oxidation Reactions: Oxidative processes can introduce new functional groups or modify existing ones.
  • Reduction Reactions: Reduction can alter the oxidation state, potentially resulting in new structures with different properties.

The synthesis of 1-(bromomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane typically involves photochemical methods, particularly [2+2] cycloaddition reactions using 1,5-dienes as starting materials. This approach allows for the formation of the bicyclic structure under controlled light conditions, which can enhance yield and purity. Multi-step synthetic routes may also be employed to optimize reaction conditions and achieve high-quality products .

This compound has several potential applications:

  • Medicinal Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in drug development.
  • Materials Science: Its unique properties may be utilized in developing advanced materials with specific mechanical or chemical characteristics.
  • Biological Probes: The compound's structure makes it suitable for investigating biological interactions and pathways .

Several compounds share structural similarities with 1-(bromomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane:

Compound NameMolecular FormulaKey Features
4-(Chloromethyl)-1-phenyl-2-oxabicyclo[2.1.1]hexaneC12_{12}H13_{13}ClOContains a chloromethyl group; potentially less reactive than bromine
4-(Iodomethyl)-1-phenyl-2-oxabicyclo[2.1.1]hexaneC12_{12}H13_{13}IOIodomethyl group; more reactive than bromine
3-(Bromomethyl)-3-methyl-2-oxabicyclo[2.1.0]pentaneC10_{10}H15_{15}BrODifferent bicyclic structure; may exhibit varied biological activities

Uniqueness

The uniqueness of 1-(bromomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane lies in its specific combination of a bromomethyl group, a phenyl group, and an oxabicyclohexane ring system. This combination imparts distinct chemical properties and reactivity not found in other similar compounds, making it valuable for various applications in research and industry .

XLogP3

2.8

Hydrogen Bond Acceptor Count

1

Exact Mass

252.01498 g/mol

Monoisotopic Mass

252.01498 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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